[2-Oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate
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Overview
Description
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate is a complex organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, a benzoate ester, and a sulfonamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the oxazolidinone intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the oxazolidinone-sulfonamide intermediate with benzoic acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The oxazolidinone ring can interact with ribosomal subunits, inhibiting protein synthesis in bacteria. These interactions disrupt essential biological processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds like linezolid and tedizolid, which also contain the oxazolidinone ring and exhibit antimicrobial activity.
Sulfonamides: Compounds like sulfamethoxazole, which contain the sulfonamide group and are used as antibiotics.
Uniqueness
(2-Oxo-3-(4-sulfamoylphenyl)oxazolidin-5-yl)methyl benzoate is unique due to the combination of the oxazolidinone ring, sulfonamide group, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
87472-25-1 |
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Molecular Formula |
C17H16N2O6S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[2-oxo-3-(4-sulfamoylphenyl)-1,3-oxazolidin-5-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O6S/c18-26(22,23)15-8-6-13(7-9-15)19-10-14(25-17(19)21)11-24-16(20)12-4-2-1-3-5-12/h1-9,14H,10-11H2,(H2,18,22,23) |
InChI Key |
XEHGKAABSUIOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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